molecular formula C17H11FN2O4S B2376186 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate CAS No. 877636-18-5

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate

Cat. No.: B2376186
CAS No.: 877636-18-5
M. Wt: 358.34
InChI Key: LYCDMUCCDXAMHA-UHFFFAOYSA-N
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Description

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate: is a complex organic compound with a unique structure that combines a pyran ring, a pyrimidine moiety, and a fluorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate: undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate: is unique due to its combination of a pyran ring, a pyrimidine moiety, and a fluorobenzoate group. This structural complexity allows for diverse chemical reactivity and a wide range of applications that are not typically seen with simpler compounds.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O4S/c18-12-4-1-3-11(7-12)16(22)24-15-9-23-13(8-14(15)21)10-25-17-19-5-2-6-20-17/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCDMUCCDXAMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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